molecular formula C16H27NO6·HCl B191236 Europine CAS No. 570-19-4

Europine

Cat. No.: B191236
CAS No.: 570-19-4
M. Wt: 329.39 g/mol
InChI Key: ZNEMYFCJOCCUJN-VFFTVRQLSA-N
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Description

Europine is a naturally occurring pyrrolizidine alkaloid found in certain plant species, such as Heliotropium bovei. Pyrrolizidine alkaloids are known for their complex structures and potential toxicological effects. This compound, specifically, has been studied for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Europine involves several steps, starting from basic organic compounds. One common synthetic route includes the formation of the pyrrolizidine core through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound is typically achieved through extraction from natural sources, such as Heliotropium bovei. The plant material is processed to isolate the alkaloid, which is then purified using chromatographic techniques. This method ensures a high yield of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Europine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, altering its biological activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to facilitate reduction reactions.

    Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyrrolizidine derivatives, and substituted this compound compounds. These products often exhibit different biological activities compared to the parent compound.

Scientific Research Applications

Europine has several scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.

    Biology: Research on this compound helps understand the toxicological effects of pyrrolizidine alkaloids on living organisms.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: this compound is used in the development of natural product-based pesticides and herbicides.

Mechanism of Action

The mechanism of action of Europine involves its interaction with cellular macromolecules, leading to various biological effects. This compound can form covalent bonds with DNA and proteins, causing cellular damage and toxicity. The molecular targets include enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Lasiocarpine: Another pyrrolizidine alkaloid with similar toxicological properties.

    Heliotrine: A structurally related compound found in the same plant species.

    Senecionine: A pyrrolizidine alkaloid with comparable biological activities.

Uniqueness of Europine

This compound is unique due to its specific structural features and the presence of certain functional groups that influence its reactivity and biological activity. Compared to similar compounds, this compound exhibits distinct toxicological profiles and potential therapeutic applications, making it a valuable compound for scientific research.

Properties

IUPAC Name

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-10(22-4)16(21,15(2,3)20)14(19)23-9-11-5-7-17-8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMYFCJOCCUJN-VFFTVRQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CCN2C1C(CC2)O)(C(C)(C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)(C(C)(C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-19-4
Record name Europine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Europine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EUROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLT0DSJ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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